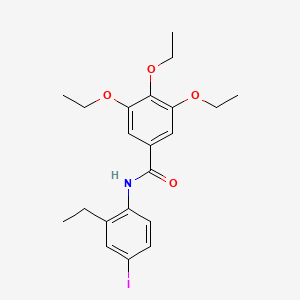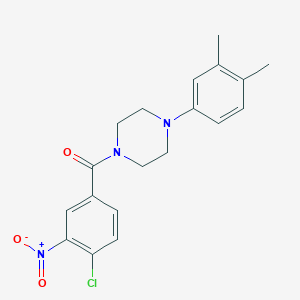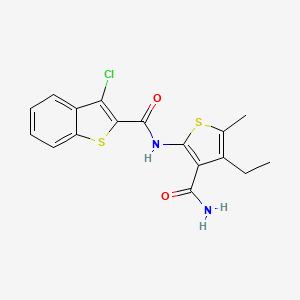
(E)-dimethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)terephthalate
概要
説明
(E)-dimethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)terephthalate is an organic compound that belongs to the class of amides and esters This compound is characterized by the presence of a terephthalate core substituted with a dimethoxyphenyl group and an acrylamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-dimethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)terephthalate typically involves a multi-step process. One common method includes the following steps:
Preparation of 3,4-dimethoxyphenylacrylic acid: This can be synthesized via the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base such as piperidine.
Formation of the acrylamido intermediate: The 3,4-dimethoxyphenylacrylic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with ammonia to yield the acrylamido derivative.
Esterification: The acrylamido derivative is then esterified with dimethyl terephthalate in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-dimethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the acrylamido group to an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, forming amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides or esters.
科学的研究の応用
(E)-dimethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)terephthalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (E)-dimethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)terephthalate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
類似化合物との比較
Similar Compounds
Dimethyl terephthalate: A simpler ester of terephthalic acid, used in the production of polyesters.
3,4-Dimethoxyphenylacrylic acid: A precursor in the synthesis of (E)-dimethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)terephthalate.
Acrylamido derivatives: Compounds containing the acrylamido group, used in various chemical and biological applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
IUPAC Name |
dimethyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c1-26-17-9-5-13(11-18(17)27-2)6-10-19(23)22-16-12-14(20(24)28-3)7-8-15(16)21(25)29-4/h5-12H,1-4H3,(H,22,23)/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZHIJMMZXHKHZ-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyphenyl)ethyl]-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine](/img/structure/B3520670.png)
![4-CHLORO-N-[(4-{[(4-CHLOROPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE](/img/structure/B3520675.png)
![N-(4-acetylphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B3520677.png)
![ethyl {2-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}acetate](/img/structure/B3520687.png)
![5-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B3520700.png)
![2,2,2-trichloro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B3520708.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3520714.png)

![2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(PYRIDIN-3-YL)ACETAMIDE](/img/structure/B3520726.png)
![(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B3520731.png)
![3,5-DIMETHYL 4-(2-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3520747.png)


![[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE](/img/structure/B3520765.png)
